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Introduction to Isotachophoresis for Nucleic Acid
Purification

Isotachophoresis (ITP) is a powerful electrokinetic technique for the purification, concentration,
and separation of charged molecules, including nucleic acids.[1][2] Unlike conventional
methods that rely on surface binding to silica columns or magnetic beads, ITP manipulates
charged molecules in a free-solution environment.[3][4] This is achieved by using a
discontinuous buffer system composed of a high-mobility leading electrolyte (LE) and a low-
mobility trailing electrolyte (TE).[1][2] When an electric field is applied, nucleic acids, which
have an intermediate electrophoretic mobility, are focused into a tight band at the interface
between the LE and TE.[5] This process effectively separates them from other cellular
components and inhibitors, resulting in a highly purified and concentrated sample.[5]

The key advantages of ITP for nucleic acid purification include the elimination of harsh binding
and stripping steps that can lead to nucleic acid fragmentation and the potential for automation
and integration into microfluidic systems.[3][6] This makes ITP a promising technology for
sample preparation in sensitive downstream applications such as next-generation sequencing
(NGS) and CRISPR-based diagnostics.
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Fundamental Principle of Isotachophoresis

The core of ITP lies in the creation of a sharp, moving interface between two electrolytes with
different ionic mobilities. The target nucleic acids are focused within this interface, allowing for
their separation and concentration.
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Principle of Isotachophoresis (ITP) for nucleic acid focusing.

Applications in Nucleic Acid Amplification

ITP is particularly well-suited for preparing samples for nucleic acid amplification techniques
like PCR, gPCR, and isothermal amplification methods. By efficiently removing inhibitors and
concentrating the target nucleic acids, ITP can significantly improve the sensitivity and reliability
of these assays.

ITP-Enhanced PCR and qPCR

ITP-purified nucleic acids are compatible with downstream PCR-based applications. The high
purity of the sample reduces the incidence of PCR inhibition, which is a common issue with
complex biological samples. The Purigen lonic® Purification System, which is based on ITP,
has been shown to produce DNA from FFPE samples that results in a lower Ct value in g°PCR
compared to column-based methods, indicating a higher amplifiable yield.

Integrated ITP and Isothermal Amplification

ITP can be integrated with isothermal amplification methods, such as Loop-Mediated
Isothermal Amplification (LAMP) and Recombinase Polymerase Amplification (RPA), to create
rapid and sensitive diagnostic platforms. This is particularly valuable for point-of-care
applications where rapid sample-to-answer results are critical.
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Applications in Nucleic Acid Sequencing

The quality of the input nucleic acid is paramount for successful next-generation sequencing
(NGS). ITP offers a gentle and efficient method for preparing high-quality DNA and RNA for
various sequencing applications.

ITP for NGS Library Preparation

While not a direct method for library construction, ITP serves as an excellent upstream
purification method. The high purity and integrity of ITP-purified nucleic acids can lead to more
uniform library preparations with reduced bias.

Logical Workflow: ITP in NGS Sample Preparation
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Integration of ITP in a typical NGS sample preparation workflow.
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ITP for Target Enrichment

Target enrichment strategies in NGS focus sequencing resources on specific genomic regions
of interest. While current methods primarily rely on hybrid capture or amplicon-based
approaches, ITP can be used to purify the initial genomic DNA, ensuring a high-quality input for
these enrichment techniques. The potential for developing ITP-based methods for direct target

enrichment is an active area of research.

ITP in CRISPR-Based Nucleic Acid Detection

A groundbreaking application of ITP is its integration with CRISPR-based diagnostic systems.
This combination allows for rapid and highly sensitive detection of nucleic acid signatures from
pathogens. An ITP-CRISPR assay for SARS-CoV-2 has been developed that can provide
results in approximately 30-35 minutes from a raw nasopharyngeal swab sample.[7][8]

Workflow for ITP-CRISPR Nucleic Acid Detection

Sample Preparation Amplification Detection

. e Isothermal Amplification
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Workflow of a rapid ITP-CRISPR diagnostic assay.

Quantitative Data

The performance of ITP-based nucleic acid purification has been compared with conventional

methods, demonstrating advantages in yield and efficiency.

Table 1: Performance Comparison of ITP-based vs. Column-based Nucleic Acid Purification

from FFPE Samples
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Purigen lonic® Market-Leading Fold Improvement
Parameter .

System (ITP) Column-based Kit (ITP)
DNA Yield (Qubit) Higher Lower ~1.2x
DNA Yield (gPCR) Higher Lower ~2.7X
Hands-on Time (8 ]

~1.5 hours ~7 hours ~75% reduction
samples)
Hands-on Time per ) ] ]

11.25 minutes 52.5 minutes ~79% reduction

sample

Data sourced from
Purigen Biosystems
technical
documentation.[3][9]
[10]

Table 2: Performance of a Paper-based ITP System for Bacterial DNA Extraction

Parameter Value

Average Concentration Factor (QDNA) 12x

Limit of Detection (M. smegmatis in saliva/urine) 102 CFU/mL

Limit of Detection (M. smegmatis in serum) 103 CFU/mL
Processing Time ~20 minutes
User Steps 3

Data from a study on a paper-based ITP sample

preparation module.

Experimental Protocols
Protocol 1: Generalized ITP for Nucleic Acid Purification
from Complex Samples
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This protocol provides a general framework for ITP-based nucleic acid purification. Specific
parameters such as buffer composition and electric field strength may require optimization
depending on the sample type and microfluidic device.

Materials:

Microfluidic chip with appropriate channel geometry

» High-voltage power supply

o Leading Electrolyte (LE) buffer

 Trailing Electrolyte (TE) buffer

o Sample lysate in a compatible buffer

o Elution buffer

Procedure:

o Chip Preparation: Prime the microfluidic channels with the LE buffer.

o Sample Loading: Load the sample lysate into the designated reservoir on the chip, ensuring
a clean interface with the LE.

o TE Loading: Load the TE buffer into its reservoir, creating an interface with the sample.

e |TP Initiation: Apply a constant electric current or voltage across the channel to initiate the
electrophoretic separation. The polarity will depend on whether you are isolating anions
(nucleic acids) or cations.

e Focusing and Separation: Monitor the focusing of the nucleic acids at the LE-TE interface.
This can be visualized if a fluorescent intercalating dye is included in the TE or by monitoring
the electric current, which will change as the zones of different conductivity move through the
channel.

o Elution: Once the focused band of nucleic acids reaches the elution reservoir, turn off the
power supply.
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o Collection: Carefully pipette the purified nucleic acid solution from the elution reservoir.

Protocol 2: ITP-CRISPR for SARS-CoV-2 RNA Detection

This protocol is adapted from a published method for the rapid detection of SARS-CoV-2.[7]

Materials:

NS12AZ Caliper microfluidic chip
» High-voltage power supply and vacuum pump

 Lysis Buffer (10x): Composition may be proprietary; a common component is a non-ionic
detergent.

e Leading Electrolyte (LE1): Specific composition may vary, but a representative LE could be
100 mM Tris-HCI, pH 8.0.

 Trailing Electrolyte (TE): A representative TE could be 50 mM HEPES, pH 8.0.

o LAMP reaction mix with primers targeting the SARS-CoV-2 genome.

CRISPR-Casl12a enzyme, guide RNA (gRNA), and fluorescent reporter molecules.
Procedure:

o Sample Lysis: Mix 25 pL of the raw nasopharyngeal swab sample with 3 pL of 10x Lysis
buffer. Incubate at 62°C for 2 minutes.

e Chip Loading:
o Load 20 pL of LE1 into the designated reservoirs.
o Apply a vacuum to fill the main channel with LE1.
o Load the lysed sample and TE into their respective reservoirs.

» ITP Purification: Apply an electric field to purify and concentrate the viral RNA. This step
takes approximately 5 minutes.
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« Isothermal Amplification: Transfer the purified RNA to a LAMP reaction mix and incubate for
20 minutes to amplify the target sequences.

e ITP-CRISPR Detection:

o Introduce the amplified product into the microfluidic chip with the CRISPR-Casl12a
reaction mix.

o Apply an electric field to co-focus the CRISPR machinery and the target amplicons,
accelerating the detection reaction.

o Monitor the fluorescence signal for detection of the target. This step takes approximately 5
minutes.

Conclusion

Isotachophoresis presents a significant advancement in nucleic acid sample preparation. Its
ability to gently and efficiently purify and concentrate nucleic acids from complex samples
makes it a highly valuable tool for enhancing the performance of downstream applications in
nucleic acid amplification and sequencing. The integration of ITP into automated and
microfluidic platforms is poised to streamline workflows, reduce hands-on time, and improve
the quality of data for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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